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Compound of Interest

Compound Name: 2-Aminopyridine-3,5-dicarbonitrile

Cat. No.: B1331539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine-3,5-dicarbonitrile scaffold has emerged as a privileged structure in

medicinal chemistry, demonstrating a wide range of biological activities. Analogues based on

this core have been extensively explored as potent and selective modulators of various

biological targets, including G protein-coupled receptors and protein kinases. This guide

provides a comparative analysis of the structure-activity relationships (SAR) of these

analogues, focusing on their activity as adenosine receptor agonists, Janus kinase (JAK)

inhibitors, and inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and

Human Epidermal Growth Factor Receptor 2 (HER-2). The information is presented with

supporting quantitative data, detailed experimental protocols, and visual diagrams to facilitate

understanding and guide future drug discovery efforts.

Adenosine Receptor Agonists
Derivatives of 2-aminopyridine-3,5-dicarbonitrile have been identified as potent non-

nucleoside agonists of adenosine receptors, particularly the A2B subtype. The SAR studies in

this area have focused on modifications at the C4 and C6 positions of the pyridine ring to

enhance potency and selectivity.
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Compoun
d ID

R1 (C4-
position)

R2 (at C6-
thio
linkage)

hA2B AR
EC50
(nM)[1][2]

hA1 AR
Ki (nM)[3]

hA2A AR
Ki (nM)[3]

hA3 AR
Ki (nM)[3]

BAY60-

6583

(Reference

)

4-

(cyclopropy

lmethoxy)p

henyl

acetamide ~27 - - -

1

4-

acetamido

phenyl

acetamide - 9.63 21 52

5

4-

methoxyph

enyl

acetamide - 2.50 24 25

8

4-(4-

acetamido

phenyl)

acetamide Full agonist - - -

15

4-

(cyclopropy

lmethoxy)p

henyl

(1H-

imidazol-2-

yl)methyl

9 - - -

Note: '-' indicates data not available in the cited sources.

Signaling Pathway
Activation of the A2B adenosine receptor, a Gs protein-coupled receptor, stimulates adenylyl

cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger

then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream

targets to elicit a cellular response.
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Figure 1: Adenosine A2B Receptor Signaling Pathway.

Janus Kinase (JAK) Inhibitors
The 2-aminopyridine scaffold has also been utilized to develop inhibitors of the Janus kinase

family, which are key components of the JAK-STAT signaling pathway involved in cytokine-

mediated immune responses and cell proliferation.

Quantitative Data Summary
Compound
ID

R1 R2
JAK2 IC50
(nM)[4]

Selectivity
vs JAK1

Selectivity
vs JAK3

Crizotinib

(Reference)
- - 27 - -

12k
(details not

specified)

(details not

specified)
6 - -

12l
(details not

specified)

(details not

specified)
3 - -

21b
(details not

specified)

(details not

specified)
9 276-fold 184-fold

Note: '-' indicates data not available in the cited sources. Specific substitutions for compounds

12k, 12l, and 21b were not detailed in the provided search results.
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Cytokines bind to their receptors, leading to the activation of receptor-associated JAKs.

Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.

STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to

regulate gene transcription.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm Nucleus
Cytokine
Receptor

JAK

Activation
STAT

Recruitment

Phosphorylation

Phosphorylation

p-STAT STAT Dimer
Dimerization

DNA

Binding

Translocation
Gene

Transcription

2-Aminopyridine
Analogue

Inhibition

Cytokine
Binding

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Screening and Characterization

Start:
Library of 2-Aminopyridine

Analogues

In Vitro Kinase Assay
(e.g., LanthaScreen, Kinase-Glo)

Determine IC50

Hit Selection
(Potent & Selective Compounds)

Cell-Based Assay
(e.g., MTT Assay)

Determine Antiproliferative
Activity (IC50)

Lead Optimization

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1331539?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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